2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene
Description
Historical Context of Chlorinated Diphenyl Ethers
Chlorinated diphenyl ethers emerged as industrially significant compounds in the mid-20th century, primarily as flame retardants, hydraulic fluids, and plasticizers. Their synthesis often accompanied the production of chlorophenols, which were widely used as wood preservatives and pesticides until regulatory restrictions in the 1980s. For example, commercial chlorophenol preparations contained PCDE impurities at concentrations up to 1,000 mg/kg, reflecting their inadvertent generation during manufacturing processes. The compound 2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene shares structural similarities with these historical PCDEs, suggesting its potential role as a byproduct or intermediate in chlorophenol-related syntheses. Early studies on PCDEs focused on their environmental persistence, with later work linking their bioaccumulative potential to that of polychlorinated biphenyls (PCBs).
Positioning in Contemporary Chemical Research
In modern chemistry, this compound is studied for its utility in synthesizing complex organic molecules, particularly agrochemicals and pharmaceuticals. Its chlorine substituents and ether linkage make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, which are pivotal in constructing biaryl systems. Additionally, environmental chemists investigate its degradation pathways, as PCDEs are known to undergo photolytic and thermal transformations into polychlorinated dibenzo-p-dioxins (PCDDs), a class of potent toxicants. Recent advancements in analytical techniques, including high-resolution mass spectrometry and gas chromatography, have enabled precise quantification of this compound in environmental matrices, though reported detection frequencies remain lower than those of PCBs.
Structural Significance in Organic Chemistry
The molecular structure of this compound (Fig. 1) features a diphenyl ether backbone with chlorine atoms at the 2- and 4-positions of one aromatic ring and a chloromethyl group at the ortho-position of the adjacent phenoxy moiety. This arrangement creates a sterically hindered environment that influences reactivity. For instance, the electron-withdrawing chlorine atoms deactivate the benzene ring toward electrophilic substitution, while the chloromethyl group offers a site for nucleophilic displacement reactions. Computational studies on analogous PCDEs reveal that chlorine substituents increase molecular planarity, enhancing π-π stacking interactions in crystalline phases. The compound’s log octanol-water partition coefficient (logKₒw), estimated at 4.38–8.31 for similar PCDEs, suggests high lipophilicity and a propensity for bioaccumulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉Cl₃O | |
| Molecular Weight | 287.57 g/mol | |
| SMILES | C1=CC(=CC=C1CCl)OC2=C(C=C(C=C2)Cl)Cl | |
| Physical State (25°C) | Liquid | |
| Purity | 90% |
Properties
IUPAC Name |
2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVJGWYDQRDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Chloromethylphenol Derivatives
A widely reported approach involves the reaction of 2,4-dichlorophenol with 2-(chloromethyl)phenol under alkaline conditions. The mechanism proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the electron-deficient aromatic ring of 2-(chloromethyl)phenol derivatives.
Typical Protocol
- Reactants :
- Procedure :
The reaction mixture is refluxed at 60–65°C for 12–18 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1). Yields typically range from 45% to 65%, with purity >95% confirmed by HPLC.
Advantages :
- Utilizes readily available starting materials.
- Amenable to scale-up with minimal specialized equipment.
Limitations :
- Competing side reactions (e.g., hydrolysis of the chloromethyl group) reduce yields.
- Requires rigorous exclusion of moisture to prevent dehalogenation.
Friedel-Crafts Alkylation for Direct Chloromethylation
An alternative route employs Friedel-Crafts alkylation to introduce the chloromethyl group directly onto the phenolic ring. This method avoids pre-functionalized intermediates, leveraging Lewis acid catalysts to enhance electrophilicity.
Typical Protocol
- Reactants :
- Procedure :
The reaction is conducted at 0–5°C under nitrogen. After 4 hours, the mixture is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol yields the product in 50–70% purity, necessitating further chromatographic refinement.
Advantages :
- Direct introduction of the chloromethyl group minimizes synthetic steps.
- High regioselectivity due to the directing effects of chlorine substituents.
Limitations :
- Chloromethyl methyl ether is highly toxic and carcinogenic, requiring stringent safety protocols.
- Over-alkylation can occur, producing bis-chloromethylated byproducts.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Friedel-Crafts Alkylation |
|---|---|---|
| Yield | 45–65% | 50–70% |
| Purity (Post-Purification) | >95% | 85–90% |
| Reaction Time | 12–18 hours | 4–6 hours |
| Safety Considerations | Moderate | High (carcinogenic reagents) |
| Scalability | Excellent | Moderate |
Key Observations :
- Nucleophilic substitution is preferred for industrial-scale synthesis due to safer reagents and reproducibility.
- Friedel-Crafts alkylation offers faster reaction times but poses significant health hazards.
Advanced Functionalization and Byproduct Management
Mitigating Hydrolysis of the Chloromethyl Group
The chloromethyl group is prone to hydrolysis under basic or aqueous conditions, forming hydroxymethyl or aldehyde derivatives. Strategies to suppress hydrolysis include:
Byproduct Identification and Removal
Common byproducts include:
- Bis-Ether Derivatives : Formed via over-alkylation, detectable by GC-MS at m/z 357 [M+Cl]⁺.
- Dechlorinated Products : Identified via NMR (loss of aromatic Cl signals at δ 7.2–7.5 ppm).
Purification via silica gel chromatography (hexane/EtOAc gradient) effectively isolates the target compound.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 296.9412 [M+H]⁺ (calc. 296.9415 for C₁₃H₁₀Cl₃O).
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the chloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, amines, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bearing chlorine atoms or the chloromethyl group. This leads to the formation of various substituted products, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Key Properties:
- Physical Properties : Evidence from analogs suggests similar compounds exhibit melting points near -2.6°C and boiling points around 248°C , with a density of 1.407 g/cm³ .
- Applications : Primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antifungal agents like miconazole .
Comparison with Similar Compounds
The structural and functional diversity of chlorinated aromatic ethers allows for tailored applications in agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of 2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene with structurally related compounds.
Structural and Functional Analogues
Table 1: Comparative Overview of Key Compounds
Impact of Substituents on Properties
Chlorine vs. Nitro Groups:
Methoxy and Alkyl Groups:
Fluorinated Derivatives:
- Fluorine and Trifluoromethyl (C₈H₅ClF₄) : Enhance binding affinity to biological targets (e.g., enzyme active sites) due to strong electronegativity and hydrophobic effects .
Industrial and Research Relevance
Pharmaceuticals: The chloromethyl group in this compound enables nucleophilic substitution reactions, critical for synthesizing azole antifungals . Fluorinated analogs (e.g., C₈H₅ClF₄) are pivotal in modern drug design, particularly for CNS-targeted therapies .
Agrochemicals: Nitro-substituted derivatives (e.g., C₁₃H₉Cl₂NO₃) align with herbicidal modes of action, disrupting plant electron transport chains .
Material Science :
- Methoxy-substituted compounds (C₁₄H₁₁Cl₃O₂) serve as crosslinking agents in epoxy resins due to their thermal stability .
Biological Activity
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of dichlorobenzene and phenoxy groups, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its applications in medicine and environmental science.
The molecular formula of this compound is C13H9Cl3O. The synthesis typically involves chlorination of 2,4-dichlorotoluene using phosphorus trichloride (PCl3) as a catalyst at elevated temperatures (around 120°C) under light exposure to facilitate chlorination .
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The chloromethyl group can be replaced by nucleophiles, leading to the formation of various substituted products that may interact with biological macromolecules such as proteins and nucleic acids . This interaction can alter enzyme activities or receptor functions, potentially leading to therapeutic effects or toxicity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit promising antimicrobial properties. For instance, studies on related chlorinated compounds have shown significant antibacterial efficacy against both gram-positive bacteria and mycobacterial strains . The introduction of halogen atoms into the molecular structure often enhances antibacterial activity, suggesting that this compound may possess similar properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. Preliminary studies suggest that derivatives of chlorinated aromatic compounds can exhibit variable cytotoxic effects on cancer cell lines and primary mammalian cells. For example, specific derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains without significant cytotoxicity to primary cells .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial | Effective against gram-positive bacteria; potential against MRSA |
| Cytotoxicity | Variable effects; some derivatives show low toxicity |
| Enzyme Interaction | Potential inhibition or activation of specific pathways |
Case Studies
- Antibacterial Efficacy : A series of studies highlighted the antibacterial activity of various dichlorinated anilides, showing that structural modifications could lead to enhanced efficacy against resistant bacterial strains .
- Cytotoxicity Assessment : In a comparative study, several chlorinated compounds were evaluated for their effects on cancer cell lines. Notably, some derivatives demonstrated significant cytotoxicity at higher concentrations while maintaining safety at lower doses .
Applications in Medicine and Industry
The potential applications of this compound extend beyond antimicrobial uses. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in developing new therapeutic agents aimed at targeting specific biochemical pathways .
Q & A
Q. What are the primary synthetic routes for 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A validated two-step protocol involves:
Step 1: Reacting 2,4-dichlorophenol with 5-chloro-2-nitrophenol in the presence of NaOH and DMSO to form 2,4-dichloro-1-(3-hydroxy-4-nitrophenoxy)benzene .
Step 2: Methylation using methyl bromide under controlled pH (5–9) to introduce the chloromethyl group.
Optimization Strategies:
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: Soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).
- Stability:
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the chloromethyl group in substitution reactions?
Methodological Answer:
- Kinetic Analysis: Monitor reaction progress via HPLC under varying conditions (e.g., nucleophile concentration, solvent polarity).
- Isotopic Labeling: Use ³⁶Cl-labeled compound to track chloride displacement in SN2 reactions.
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitutions at the chloromethyl site .
Key Finding: The chloromethyl group exhibits higher electrophilicity compared to unsubstituted benzyl chlorides due to electron-withdrawing effects of adjacent Cl atoms .
Q. What methodologies are employed to assess the compound’s biological activity, particularly antimicrobial potential?
Methodological Answer:
- In Vitro Assays:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Studies: Evaluate bactericidal kinetics at 2× MIC over 24 hours.
- Mechanistic Probes:
- Fluorescent probes (e.g., SYTOX Green) assess membrane disruption.
- ROS (Reactive Oxygen Species) detection via DCFH-DA staining .
Data Example:
| Organism | MIC (µg/mL) | Time-Kill (Log Reduction at 24h) |
|---|---|---|
| S. aureus | 8 | 3.5 |
| E. coli | 32 | 1.2 |
Q. How is this compound utilized as a precursor in synthesizing complex molecules (e.g., pharmaceuticals)?
Methodological Answer:
- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl ethers for drug scaffolds.
- Grignard Additions: Chloromethyl group reacts with organomagnesium reagents to extend carbon chains.
- Case Study: Intermediate in miconazole synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
